molecular formula C11H19NO5 B6351378 Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% CAS No. 2089671-19-0

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95%

Cat. No. B6351378
CAS RN: 2089671-19-0
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% (MTBA) is an organic compound that is widely used in scientific research. It is a versatile and useful reagent for many chemical and biochemical reactions. MTBA has many applications in the laboratory, and its properties make it an ideal reagent in organic synthesis.

Mechanism of Action

MTBA acts as a leaving group in organic synthesis. It is a nucleophilic reagent and reacts with electrophiles to form new covalent bonds. The reaction is reversible and can be used to synthesize a variety of compounds. The reaction is also used in the synthesis of peptides, proteins, and other organic compounds.
Biochemical and Physiological Effects
MTBA has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the production of nitric oxide, a compound involved in inflammation. In addition, MTBA has been shown to reduce the activity of enzymes involved in the production of free radicals.

Advantages and Limitations for Lab Experiments

MTBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a stable reagent and is not easily degraded. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that MTBA is a toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for MTBA. One potential direction is the development of new synthetic methods for its use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted to explore its potential for use in drug discovery and development. Finally, further studies could be conducted to explore its potential uses in the synthesis of polymers materials and in the production of nanomaterials.

Synthesis Methods

MTBA is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of a tert-butyloxycarbonyl (Boc) protecting group, an oxetan-3-yl leaving group, and a phosphine catalyst to form MTBA. The reaction is carried out in the presence of an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction is simple and efficient, and yields high yields of MTBA.

Scientific Research Applications

MTBA is used in a variety of scientific research applications. It is used for the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. MTBA is also used in the synthesis of nucleotides and in the synthesis of complex natural products. In addition, it is used in the preparation of organometallic compounds and in the synthesis of polymers materials.

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKGWYJXBGAMG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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